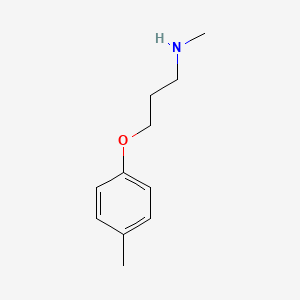

N-Methyl-3-(p-tolyloxy)propan-1-amin

Übersicht

Beschreibung

N-Methyl-3-(p-tolyloxy)propan-1-amine is a chemical compound known for its diverse applications in scientific research. It is characterized by its molecular formula C11H17NO and a molecular weight of 179.26 g/mol. This compound is often used in the synthesis of novel molecules and in studying various biological processes.

Wissenschaftliche Forschungsanwendungen

N-Methyl-3-(p-tolyloxy)propan-1-amine is widely used in scientific research due to its unique properties. Some of its applications include:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Employed in the study of biological processes and interactions.

Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

Target of Action

N-Methyl-3-(p-tolyloxy)propan-1-amine, also known as N-METHYL-3-(4-METHYLPHENOXY)-1-PROPANAMINE, is a compound that primarily targets the pre-synaptic noradrenaline transporter . This transporter plays a crucial role in the reuptake of norepinephrine, a neurotransmitter involved in regulating attention and behavior.

Mode of Action

The compound acts as a highly selective and potent inhibitor of the pre-synaptic noradrenaline transporter . By inhibiting this transporter, it prevents the reuptake of norepinephrine into pre-synaptic neurons, thereby increasing the concentration of norepinephrine in the synaptic cleft. This leads to prolonged neurotransmitter action and enhanced signal transmission .

Biochemical Pathways

The inhibition of the noradrenaline transporter affects the norepinephrine pathway . This pathway is involved in various physiological processes, including the regulation of mood, arousal, and attention. By increasing the availability of norepinephrine, the compound can enhance the activity of this pathway and its downstream effects .

Pharmacokinetics

The compound is rapidly and almost completely absorbed after oral administration, reaching peak plasma concentration approximately 1 to 2 hours after dosing . It is extensively bound to plasma proteins, primarily albumin . The compound undergoes biotransformation primarily through the cytochrome P450 2D6 (CYP2D6) enzymatic pathway .

Result of Action

The increased concentration of norepinephrine in the synaptic cleft enhances signal transmission, which can lead to improved attention and behavior. The specific molecular and cellular effects of the compound’s action may vary depending on the individual’s genetic makeup and other factors .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For example, the compound’s absorption and metabolism can be affected by the individual’s diet and gut microbiota. Additionally, genetic variations in the CYP2D6 enzyme can influence the compound’s metabolism and, consequently, its efficacy .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-3-(p-tolyloxy)propan-1-amine typically involves the reaction of N-methyl-3-phenyl-3-chloropropylamine hydrochloride with sodium hydroxide in the presence of dimethyl sulfoxide and toluene. The reaction is carried out at a temperature range of 85-90°C for approximately 7 hours .

Industrial Production Methods

Industrial production methods for N-Methyl-3-(p-tolyloxy)propan-1-amine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and conditions but utilizes industrial reactors and more efficient purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-Methyl-3-(p-tolyloxy)propan-1-amine undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Atomoxetine: A selective norepinephrine reuptake inhibitor used in the treatment of attention deficit hyperactivity disorder (ADHD).

Fluoxetine: An antidepressant that inhibits the reuptake of serotonin.

Uniqueness

N-Methyl-3-(p-tolyloxy)propan-1-amine is unique due to its specific molecular structure and its ability to selectively inhibit the noradrenaline transporter without affecting serotonin or dopamine transporters . This selectivity makes it a valuable compound for research and potential therapeutic applications.

Biologische Aktivität

N-Methyl-3-(p-tolyloxy)propan-1-amine, also known as N-Methyl-3-(4-methylphenoxy)-1-propanamine, is a compound recognized for its significant biological activity, particularly as a selective norepinephrine reuptake inhibitor (NRI). This article delves into its mechanisms of action, pharmacokinetics, and potential therapeutic applications based on diverse research findings.

Target Interaction

N-Methyl-3-(p-tolyloxy)propan-1-amine primarily targets the pre-synaptic noradrenaline transporter . By inhibiting this transporter, the compound increases the concentration of norepinephrine in the synaptic cleft, thereby enhancing neurotransmission associated with mood regulation, arousal, and attention.

Mode of Action

The compound acts as a highly selective and potent inhibitor of the norepinephrine transporter. This inhibition leads to elevated levels of norepinephrine, which is crucial for various physiological processes including mood stabilization and cognitive function.

Pharmacokinetics

N-Methyl-3-(p-tolyloxy)propan-1-amine is rapidly absorbed after oral administration, achieving peak plasma concentrations approximately 1 to 2 hours post-dosing. This rapid absorption is critical for its effectiveness in therapeutic contexts.

In Vitro Studies

Research indicates that N-Methyl-3-(p-tolyloxy)propan-1-amine exhibits similar pharmacological effects to atomoxetine, a well-known NRI used in treating Attention Deficit Hyperactivity Disorder (ADHD). Its selectivity for norepinephrine transporters suggests potential implications in managing conditions related to norepinephrine dysregulation.

Case Studies and Experimental Data

- Neurotransmitter Modulation : Studies have shown that compounds structurally similar to N-Methyl-3-(p-tolyloxy)propan-1-amine can significantly influence neurotransmitter levels. For instance, in animal models, administration of related NRIs resulted in increased norepinephrine and dopamine levels in critical brain regions associated with mood and attention .

- Comparative Efficacy : In comparative studies involving other NRIs, N-Methyl-3-(p-tolyloxy)propan-1-amine demonstrated a comparable efficacy profile, with IC50 values indicating effective inhibition of norepinephrine reuptake .

Data Table: Comparative Biological Activity

| Compound Name | Molecular Formula | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| N-Methyl-3-(p-tolyloxy)propan-1-amine | C15H23NO | 30 | Selective norepinephrine reuptake inhibitor |

| Atomoxetine | C17H21NO2 | 25 | Selective norepinephrine reuptake inhibitor |

| Duloxetine | C17H19NOS | 12 | Dual serotonin-norepinephrine reuptake inhibitor |

Potential Therapeutic Applications

Given its mechanism as a selective norepinephrine reuptake inhibitor, N-Methyl-3-(p-tolyloxy)propan-1-amine holds promise for treating conditions such as:

- Attention Deficit Hyperactivity Disorder (ADHD) : By enhancing norepinephrine availability, it may improve attention and focus.

- Mood Disorders : The modulation of norepinephrine levels can potentially alleviate symptoms associated with depression and anxiety disorders.

Eigenschaften

IUPAC Name |

N-methyl-3-(4-methylphenoxy)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-10-4-6-11(7-5-10)13-9-3-8-12-2/h4-7,12H,3,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXCMQFLZQKLNQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCCCNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10629786 | |

| Record name | N-Methyl-3-(4-methylphenoxy)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10629786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915923-08-9 | |

| Record name | N-Methyl-3-(4-methylphenoxy)-1-propanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=915923-08-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-3-(4-methylphenoxy)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10629786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.